N-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}thiophene-2-carboxamide
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Overview
Description
N-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, an oxadiazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}thiophene-2-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Coupling with the Thiophene Ring: The oxadiazole intermediate is then coupled with a thiophene derivative using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Stille coupling.
Introduction of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under conditions such as reflux or room temperature.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
N-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics due to its electronic properties.
Organic Electronics: Its unique structure makes it a candidate for use in organic semiconductors and other electronic devices.
Mechanism of Action
The mechanism of action of N-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}thiophene-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It may inhibit key enzymes or block receptor sites, leading to a reduction in inflammation or inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}thiophene-2-carboxamide
- N-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}thiophene-2-carboxamide
Uniqueness
N-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}thiophene-2-carboxamide is unique due to the specific substitution pattern on the phenyl and thiophene rings, which can influence its electronic properties and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
N-[2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c1-13-6-4-7-14(12-13)18-22-20(25-23-18)15-8-2-3-9-16(15)21-19(24)17-10-5-11-26-17/h2-12H,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWKBKLXCSAHID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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